Cas no 91197-53-4 (Benzoic acid,2-[[2-(methylamino)benzoyl]amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-1,1,3,6,8-pentamethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI))
![Benzoic acid,2-[[2-(methylamino)benzoyl]amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-1,1,3,6,8-pentamethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) structure](https://fr.kuujia.com/scimg/cas/91197-53-4x500.png)
91197-53-4 structure
Nom du produit:Benzoic acid,2-[[2-(methylamino)benzoyl]amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-1,1,3,6,8-pentamethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)
Benzoic acid,2-[[2-(methylamino)benzoyl]amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-1,1,3,6,8-pentamethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- Benzoic acid,2-[[2-(methylamino)benzoyl]amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-1,1,3,6,8-pentamethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)
- Benzoic acid,2-[[2-(methylamino)benzoyl]amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-1,1,3,6,8-pentamethyl-5-oxo-1H-cyclopropa[3,4]b
- milliamine H
- [(1S,2S,6S,7R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6,7-trihydroxy-4,8,12,12,15-pentamethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-[[2-(methylamino)benzoyl]amino]benzoate
- 91197-53-4
- Benzoic acid, 2-((2-(methylamino)benzoyl)amino)-, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-1,1,3,6,8-pentamethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester, (1aR-(1aalpha,1bbeta,4beta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
- DTXSID10919896
- N-[2-({[9a-(Acetyloxy)-4,4a,7b-trihydroxy-1,1,3,6,8-pentamethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl]oxy}carbonyl)phenyl]-2-(methylamino)benzene-1-carboximidic acid
- 9a-(Acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-1,1,3,6,8-pentamethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl 2-((2-(methylamino)benzoyl)amino)benzoate (1aR-(1aalpha,1bbeta,4beta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
-
- Piscine à noyau: InChI=1S/C37H42N2O9/c1-18-16-24-28-34(5,6)37(28,48-21(4)40)31(20(3)35(24,45)27-17-19(2)30(42)36(27,46)29(18)41)47-33(44)23-13-9-11-15-26(23)39-32(43)22-12-8-10-14-25(22)38-7/h8-17,20,24,27-29,31,38,41,45-46H,1-7H3,(H,39,43)/t20-,24+,27+,28-,29-,31-,35-,36+,37-/m1/s1
- La clé Inchi: HRUJEWFJYODYPE-YAJLYFIVSA-N
- Sourire: CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(C(C(=C3)C)O)O)C)O)OC(=O)C)OC(=O)C5=CC=CC=C5NC(=O)C6=CC=CC=C6NC
Propriétés calculées
- Qualité précise: 658.289
- Masse isotopique unique: 658.289
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 48
- Nombre de liaisons rotatives: 8
- Complexité: 1440
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 9
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4
- Surface topologique des pôles: 172Ų
- Charge de surface: 0
- Nombre d'tautomères: 57
Propriétés expérimentales
- Dense: 1.38
- Point d'ébullition: 751.6°Cat760mmHg
- Point d'éclair: 408.4°C
- Indice de réfraction: 1.651
Benzoic acid,2-[[2-(methylamino)benzoyl]amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-1,1,3,6,8-pentamethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI) Littérature connexe
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
2. Back matter
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
91197-53-4 (Benzoic acid,2-[[2-(methylamino)benzoyl]amino]-,(1aR,1bS,4R,4aS,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4,4a,7b-trihydroxy-1,1,3,6,8-pentamethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)) Produits connexes
- 2386461-56-7(Benzoic acid, 3-bromo-6-ethoxy-2-fluoro-)
- 1251677-08-3(N-benzyl-2-{3-3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl-6-oxo-1,6-dihydropyridazin-1-yl}acetamide)
- 1255637-17-2((2-(furan-2-yl)pyridin-3-yl)methanamine)
- 1805076-18-9(Methyl 4-amino-2,3-diiodobenzoate)
- 1304289-78-8(1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-sulfonamide)
- 1804436-98-3(Ethyl 4-iodo-3-methoxy-5-(trifluoromethoxy)pyridine-2-carboxylate)
- 1804766-95-7(Ethyl 4-(aminomethyl)-3-methoxy-5-(trifluoromethoxy)pyridine-2-carboxylate)
- 1033201-80-7(5-Bromo-4-octylpyrimidine)
- 214262-94-9(Cyclopentanecarbonitrile, 1-(2-chloro-6-fluorophenyl)-)
- 14287-98-0(N,N,N',N'-Tetrabutylmalonamide)
Fournisseurs recommandés
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Synrise Material Co. Ltd.
Membre gold
Fournisseur de Chine
Lot

pengshengyue
Membre gold
Fournisseur de Chine
Lot

Shandong Feiyang Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
